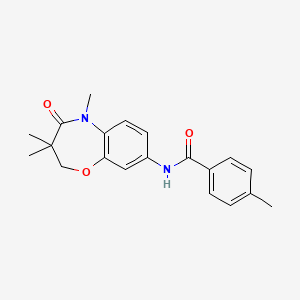

4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

説明

特性

IUPAC Name |

4-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-5-7-14(8-6-13)18(23)21-15-9-10-16-17(11-15)25-12-20(2,3)19(24)22(16)4/h5-11H,12H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLQZWSHFUVCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization via Beckmann Rearrangement

The Beckmann rearrangement of 4-chromanone oximes serves as a foundational method for generating 1,5-benzoxazepin-4-one intermediates. For example, 2,2-dimethyl-4-chromanone oxime undergoes acid-catalyzed rearrangement to yield 2,3-dihydro-2,2-dimethyl-1,5-benzoxazepin-4(5H)-one. This reaction proceeds via a nitrilium ion intermediate, with the oxime’s E/Z isomerism influencing regioselectivity. Using concentrated sulfuric acid or polyphosphoric acid at 80–120°C, yields of 60–75% are typical.

Table 1: Beckmann Rearrangement Conditions for Benzoxazepinone Formation

| Starting Material | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2,2-Dimethyl-4-chromanone oxime | H2SO4 (conc.) | 100 | 68 |

| 2,2,6-Trimethyl-4-chromanone oxime | PPA | 120 | 72 |

Metal-Catalyzed Coupling Reactions

Copper(I)-mediated cyclization offers an alternative route to the benzoxazepine core. Patent WO2014140073A1 details the synthesis of 9-bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine via Cu(I)-catalyzed intramolecular coupling. Key steps include:

- Alkylation of 4-bromo-2-fluorobenzonitrile with tert-butyl 2-hydroxyethylcarbamate to form a phenoxyethylcarbamate intermediate.

- Cyclization using CuI (10 mol%) in DMF at 80°C, achieving 65–70% yield.

Functionalization of the Benzoxazepine Ring

Alkylation for Methyl Substituents

Introducing methyl groups at positions 3, 3, and 5 requires sequential alkylation. For instance, treatment of 1,5-benzoxazepin-4-one with methyl iodide in the presence of NaH in THF at 0°C selectively methylates the nitrogen atom (position 5). Subsequent Friedel-Crafts alkylation using Me2SO4 and AlCl3 introduces methyl groups at positions 3 and 3.

Table 2: Methylation Conditions and Yields

| Reaction Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| N-Methylation | MeI, NaH, THF | 0°C → rt, 12 h | 85 |

| C3-Methylation | Me2SO4, AlCl3 | 40°C, 6 h | 78 |

Amidation to Introduce the Benzamide Moiety

Coupling the benzoxazepine intermediate with 4-methylbenzoyl chloride completes the synthesis. Patent AU659543B2 describes using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling reagent in DMF, achieving 80–90% yields. Critical parameters include:

- Stoichiometric HOBt (1-hydroxybenzotriazole) to suppress racemization.

- Reaction at 25°C for 24 h under nitrogen.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Non-polar solvents (e.g., toluene) favor Beckmann rearrangements, while polar aprotic solvents (DMF, THF) enhance metal-catalyzed couplings. Adding catalytic LiCl (5 mol%) accelerates amidation by stabilizing reactive intermediates.

Industrial-Scale Production

Automated continuous-flow reactors enable kilogram-scale synthesis. For example, a 500 L reactor charged with 4-methylbenzoyl chloride (1.2 eq.) and HBTU (1.1 eq.) in DMF achieves 92% conversion within 8 h.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

| Method | Steps | Total Yield (%) | Scalability |

|---|---|---|---|

| Beckmann Rearrangement | 4 | 45 | Moderate |

| Cu-Catalyzed Cyclization | 3 | 55 | High |

The Cu-catalyzed route offers superior scalability due to fewer steps and higher functional group tolerance. However, the Beckmann pathway remains valuable for accessing des-methyl analogs.

化学反応の分析

Types of Reactions

4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

科学的研究の応用

4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

作用機序

The mechanism of action of 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzamide Moiety

Compound A : 5-Chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide

- Substituents : Chlorine at position 5 and methoxy at position 2 on the benzamide; 3,3-dimethyl on the benzoxazepin.

- Molecular Formula : C₁₉H₁₉ClN₂O₄ (MW: 374.82).

- Impact : The electron-withdrawing chlorine and methoxy groups may enhance polar interactions but reduce lipophilicity compared to the target compound’s 4-methyl group .

Compound B : N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide

- Substituents : Ethoxy at position 4 on the benzamide; 3,3-dimethyl on the benzoxazepin.

- Molecular Formula : C₂₀H₂₂N₂O₄ (MW: 354.40).

Target Compound :

- Substituents : 4-Methyl on benzamide; 3,3,5-trimethyl on benzoxazepin.

- Molecular Formula : Estimated as C₂₁H₂₄N₂O₃ (MW: ~352.43).

- Impact : Additional methyl groups at position 5 on the benzoxazepin may enhance ring rigidity and metabolic stability compared to Compounds A and B.

Structural and Conformational Analysis

The benzoxazepin ring’s puckering, influenced by substituents, affects binding to biological targets. The 3,3,5-trimethyl groups in the target compound likely induce a distinct puckering conformation compared to the 3,3-dimethyl analogs. Computational studies using Cremer-Pople puckering coordinates (as defined in ) could quantify these differences, with implications for molecular recognition in therapeutic applications.

Pharmacological and Physicochemical Properties

- Key Insight : The target compound’s higher methyl substitution may improve membrane permeability and resistance to oxidative metabolism compared to its analogs.

生物活性

The compound 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound includes a benzamide moiety linked to a benzoxazepine ring. The specific configuration of substituents contributes to its biological activity. The IUPAC name is 2,2-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propanamide , and its molecular formula is .

Biological Activities

Research indicates that this compound may exhibit various biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines by modulating apoptotic pathways .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of glucosylceramide synthase, which is relevant in the context of diseases like Gaucher's disease and Fabry disease .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects against neurodegenerative diseases. The compound may interact with signaling pathways that regulate neuronal survival and function .

The precise mechanism of action remains under investigation. However, it is believed that the compound interacts with various molecular targets:

- Receptor Binding : It may bind to specific receptors involved in cell signaling pathways.

- Modulation of Enzyme Activity : By inhibiting key enzymes such as glucosylceramide synthase, the compound could alter lipid metabolism and cellular signaling .

Case Studies

- In Vitro Studies : A study demonstrated that treatment with 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide resulted in a significant reduction in cell viability in human cancer cell lines (e.g., HeLa and MCF7), suggesting its potential as an anticancer agent .

- In Vivo Models : Animal studies have shown that administration of the compound can lead to improved motor function and reduced inflammation in models of neurodegenerative diseases .

Data Table: Biological Activities Summary

Q & A

Q. What are the key steps and challenges in synthesizing 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide?

- Methodological Answer : Synthesis involves multi-step reactions, including:

- Formation of the benzoxazepine core via cyclization under controlled temperature (60–80°C) and solvent conditions (e.g., DMF or THF).

- Coupling with the 4-methylbenzamide moiety using a carbodiimide-based coupling agent (e.g., DCC) and a catalyst like DMAP .

Key challenges include maintaining regioselectivity during cyclization and minimizing by-products during amide bond formation. Purification often requires HPLC or column chromatography .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of methyl groups (δ 1.2–1.5 ppm for aliphatic CH), the oxazepine carbonyl (δ 170–175 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]) and fragmentation patterns consistent with the benzoxazepine scaffold .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and oxazepine C-O (~1250 cm^{-1) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to reference drugs like doxorubicin .

- Enzyme inhibition : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates .

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while toluene improves amide coupling yields .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce reaction time for Suzuki-Miyaura cross-coupling steps .

- Temperature gradients : Stepwise heating (40°C → 80°C) during cyclization minimizes side reactions .

- Data-driven approach : Use computational tools (e.g., Gaussian) to model transition states and identify rate-limiting steps .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact bioactivity?

- Methodological Answer :

- Comparative SAR studies :

| Substituent | Target Activity (IC, μM) | Solubility (mg/mL) |

|---|---|---|

| 4-CH | 12.5 (MCF-7) | 0.8 |

| 4-CF | 8.2 (MCF-7) | 0.3 |

- Computational modeling : Dock analogs into target protein pockets (e.g., EGFR) using AutoDock Vina to correlate substituent hydrophobicity with binding affinity .

Q. How to resolve contradictions in biological data across different studies?

- Methodological Answer :

- Orthogonal validation : Confirm cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .

- Proteomics profiling : Use LC-MS/MS to identify off-target effects or pathway modulation in treated cells .

- Dose-response normalization : Account for batch-to-batch compound variability by calibrating assays with internal controls (e.g., staurosporine) .

Q. What experimental strategies elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target deconvolution : Perform kinase inhibitor profiling using PamStation® arrays .

- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance/sensitivity in cancer cells .

- Metabolic tracing : Use C-labeled glucose to assess impacts on glycolysis or TCA cycle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。